molecular formula C12H12ClNO3 B2382590 6-(2-Chloro-propionyl)-2-methyl-4H-benzo[1,4]oxazin-3-one CAS No. 878617-59-5

6-(2-Chloro-propionyl)-2-methyl-4H-benzo[1,4]oxazin-3-one

Cat. No.: B2382590
CAS No.: 878617-59-5
M. Wt: 253.68
InChI Key: UMYXHENUOWTRNZ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

6-(2-chloropropanoyl)-2-methyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3/c1-6(13)11(15)8-3-4-10-9(5-8)14-12(16)7(2)17-10/h3-7H,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYXHENUOWTRNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

6-(2-Chloro-propionyl)-2-methyl-4H-benzo[1,4]oxazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Research Findings and Data Trends

  • Lipophilicity : The chloro-propionyl group (LogP ≈ 2.1) offers improved membrane permeability over polar carboxamide derivatives (LogP ≈ 0.5) .
  • Yield Optimization : Acylation reactions (e.g., target compound synthesis) achieve ~60–75% yields , whereas thione formation requires harsh conditions with yields ~50% .
  • Biological Potency: Piperazine-linked derivatives exhibit IC₅₀ values in the nanomolar range for kinase targets, outperforming simpler acylated variants.

Biological Activity

6-(2-Chloro-propionyl)-2-methyl-4H-benzo[1,4]oxazin-3-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological activity, synthesis, and relevant case studies.

Chemical Structure

  • IUPAC Name : 6-(2-chloropropanoyl)-2-methyl-4H-1,4-benzoxazin-3-one
  • CAS Number : 878617-59-5
  • Molecular Formula : C12H12ClNO3
  • Molecular Weight : 253.68 g/mol

Synthesis Method

The synthesis of this compound typically involves the reaction of 2-methyl-4H-benzo[1,4]oxazin-3-one with 2-chloropropionyl chloride in the presence of a base such as triethylamine. This method allows for the introduction of the chloro-propionyl group at the 6-position of the benzoxazine ring.

Reaction Mechanism

The compound acts as an acylating agent, capable of forming covalent bonds with nucleophilic residues in proteins and other biomolecules. This mechanism is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to modify proteins through acylation. This modification can lead to various downstream effects, including:

  • Inhibition of Enzymatic Activity : By modifying key residues in enzymes, this compound can inhibit their function.
  • Alteration of Protein Interactions : Changes in protein structure can affect their interactions with other biomolecules, potentially disrupting cellular pathways.

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, related benzoxazolone derivatives have shown IC50 values as low as 0.13 µM against EA.hy926 endothelial cells, indicating strong anti-cancer potential .
  • Mechanistic Insights :
    • Research indicates that these compounds can disrupt angiogenesis by interfering with endothelial cell function. The ability to inhibit vasculogenesis suggests a promising avenue for cancer treatment .
  • Structure-Activity Relationship (SAR) :
    • A series of analogs were synthesized to explore the relationship between structural modifications and biological activity. It was found that specific substitutions at the benzoxazine ring significantly influenced both potency and selectivity towards cancer cells .

Comparative Analysis

Compound NameIC50 (µM)Target Cell LineMechanism
This compoundTBDTBDAcylation
Related Benzoxazolone Derivative0.13EA.hy926Anti-angiogenic
Other Analog (e.g., CA-4)0.008HT-29Microtubule disruption

Q & A

Q. What are the optimal synthetic routes for 6-(2-Chloro-propionyl)-2-methyl-4H-benzo[1,4]oxazin-3-one, and how can reaction yields be improved?

  • Methodological Answer: The synthesis typically involves nucleophilic substitution or esterification reactions. For example, analogous benzoxazinones are synthesized via nitration of precursor compounds (e.g., 2-aminopyridin-3-ol derivatives) followed by reduction and chloroacylation . Key optimization steps include:
  • Using K2CO3 as a base to enhance reaction efficiency.
  • Controlling temperature (60–80°C) to minimize side reactions.
  • Purifying intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer:
  • X-ray crystallography provides definitive confirmation of the crystal structure and substituent positions, as demonstrated for similar 6-chloro-benzoxazinone derivatives .
  • <sup>1</sup>H/<sup>13</sup>C NMR resolves the methyl and chloro-propionyl groups:
  • δ 1.5–1.7 ppm (2-methyl group).
  • δ 4.2–4.5 ppm (oxazinone ring protons).
  • HRMS validates molecular weight (C11H10ClNO3, exact mass 239.66) .

Q. How can researchers address purification challenges due to low solubility in common solvents?

  • Methodological Answer:
  • Use DMSO-assisted recrystallization (e.g., dissolve in hot DMSO, cool slowly to precipitate crystals).
  • Employ preparative HPLC with a C18 column and acetonitrile/water mobile phase (0.1% TFA modifier) .

Advanced Research Questions

Q. What experimental strategies mitigate instability of the chloro-propionyl group under basic conditions?

  • Methodological Answer:
  • Avoid prolonged exposure to strong bases (e.g., NaOH).
  • Use buffered aqueous solutions (pH 6–7) during workup.
  • Stabilize the compound via lyophilization in inert atmospheres .

Q. How do structural modifications (e.g., substituent position) impact biological activity?

  • Methodological Answer: Conduct structure-activity relationship (SAR) studies by synthesizing analogs:
  • Replace the 2-methyl group with ethyl or benzyl to assess steric effects.
  • Compare chloro-propionyl vs. hydroxymethyl derivatives (e.g., 6-hydroxymethyl analogs show altered reactivity ).
  • Test antifungal/herbicidal activity using microplate assays (IC50 determination) .

Q. What analytical methods quantify trace impurities in synthesized batches?

  • Methodological Answer:
  • LC-MS/MS with MRM mode detects impurities at ≤0.1% levels.
  • GC-FID monitors residual solvents (e.g., ethyl acetate, DMSO) .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer:
  • Standardize assay protocols (e.g., consistent cell lines, exposure times).
  • Validate results using orthogonal assays (e.g., enzymatic inhibition + cell viability).
  • Analyze substituent positional isomers (e.g., 6-chloro vs. 7-chloro derivatives exhibit divergent activities ).

Q. What computational approaches predict reactivity for further derivatization?

  • Methodological Answer:
  • Perform DFT calculations (Gaussian 16, B3LYP/6-31G*) to identify electrophilic sites (e.g., carbonyl group).
  • Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., PARP-1 or Syk kinases) .

Q. How does solvent polarity affect the compound’s stability in long-term storage?

  • Methodological Answer:
  • Store in anhydrous DMSO at −80°C to prevent hydrolysis.
  • Monitor degradation via HPLC-UV (λ = 254 nm) over 6–12 months .

Q. What strategies enable enantioselective synthesis of chiral analogs?

  • Methodological Answer:
  • Use chiral auxiliaries (e.g., Evans oxazolidinones) during acylation.
  • Employ asymmetric catalysis (e.g., Ru-BINAP complexes) for stereocontrol .

Comparative Research Questions

Q. How does this compound compare to its 6-nitro or 6-amino analogs in reactivity?

  • Methodological Answer:
  • Nitro derivatives require catalytic hydrogenation (Pd/C, H2) for reduction to amino groups.
  • Chloro-propionyl analogs exhibit higher electrophilicity than amino derivatives, enabling nucleophilic substitutions .

Q. What are the key differences in crystallization behavior between this compound and its 2-ethyl or 2-benzyl derivatives?

  • Methodological Answer:
  • Analyze polymorphism via PXRD.
  • 2-Methyl derivatives form monoclinic crystals (P21/c space group), while bulkier substituents favor triclinic systems .

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